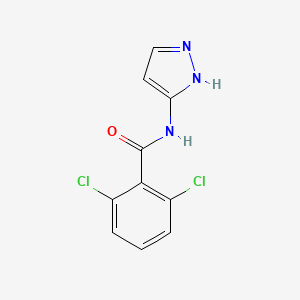
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex, which could be reduced to the corresponding Fe(II) dichloride complex by suitable reducing agents such as Cp2Co or Fe powder .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex .Chemical Reactions Analysis
The reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex. This complex could be reduced to the corresponding Fe(II) dichloride complex by suitable reducing agents such as Cp2Co or Fe powder .Applications De Recherche Scientifique
-
Scientific Field: Crystallography
- Application Summary : The compound “2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide” has been synthesized and its crystal structure has been studied .
- Methods of Application : The compound was synthesized and its crystal structure was analyzed using X-ray diffraction .
- Results or Outcomes : The crystal structure of the compound was successfully determined .
-
Scientific Field: Pharmacology
- Application Summary : Indole derivatives, which are structurally similar to “2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide”, have been found to possess various biological activities .
- Methods of Application : These compounds are synthesized and their biological activities are tested in various assays .
- Results or Outcomes : Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Scientific Field: Biomedical Research
- Application Summary : Pyrazolo[3,4-b]pyridines, which are structurally similar to “2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide”, have been synthesized and studied for their biomedical applications .
- Methods of Application : These compounds are synthesized and their biological activities are tested in various assays .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
-
Scientific Field: Anticancer Research
- Application Summary : Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to “2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide”, have been synthesized and tested for their in vitro anticancer activity .
- Methods of Application : These compounds are synthesized and their anticancer activities are tested in various assays .
- Results or Outcomes : Some of these compounds showed promising cytotoxic effects against various human cancer cell lines .
-
Scientific Field: Antiviral Research
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are structurally similar to “2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide”, have been prepared and reported as antiviral agents .
- Methods of Application : These compounds are synthesized and their antiviral activities are tested in various assays .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Scientific Field: Cancer Research
- Application Summary : A new series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors .
- Methods of Application : These compounds are synthesized and their FGFR inhibitory activities are tested in various assays .
- Results or Outcomes : The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide is the most potent FGFR1 inhibitor in this series, with an enzyme inhibitory activity IC50 value of about 30.2 nM .
Propriétés
IUPAC Name |
2,6-dichloro-N-(1H-pyrazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGKBYXTGYDEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)
![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)
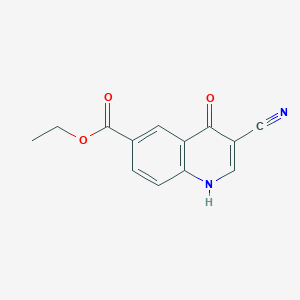
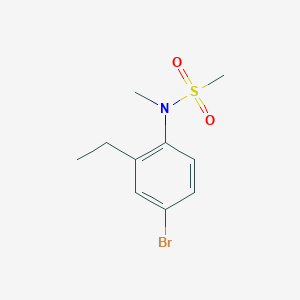

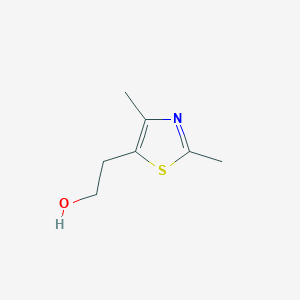
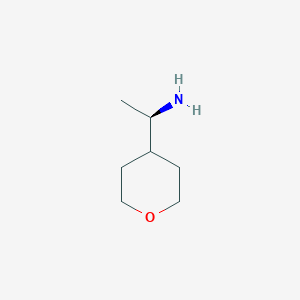
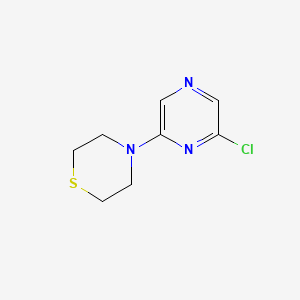
![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
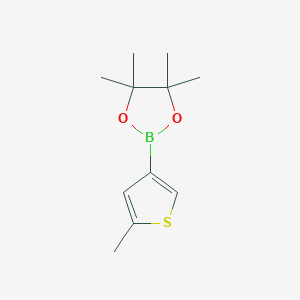
![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)
![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)